3-bromo-2-chlorobenzene-1-sulfonamide
Description
3-Bromo-2-chlorobenzene-1-sulfonamide is a halogenated benzene sulfonamide derivative with the molecular formula C₆H₄BrClNO₂S and a molecular weight of 269.5 g/mol. Its structure features a sulfonamide group (-SO₂NH₂) at position 1, bromine at position 3, and chlorine at position 2 on the benzene ring.
Properties
CAS No. |
1261678-72-1 |
|---|---|
Molecular Formula |
C6H5BrClNO2S |
Molecular Weight |
270.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chlorobenzene-1-sulfonamide typically involves the reaction of 3-bromo-2-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chlorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of sulfonamide derivatives .
Scientific Research Applications
3-bromo-2-chlorobenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The halogen atoms (bromine and chlorine) can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Acidity: The base compound (3-bromo-2-chloro) has moderate acidity due to electron-withdrawing halogens. The 2-fluoro analog () exhibits higher acidity due to fluorine’s strong electronegativity. The amino-substituted derivative () has reduced acidity because the -NH₂ group donates electrons, countering the sulfonamide’s acidity.
The meta-chlorine in 3-amino-2-bromo-5-chloro () reduces steric strain compared to ortho-substituted analogs.
Biological Relevance: Sulfonamides are known carbonic anhydrase inhibitors. The amino derivative’s H-bonding capability () may improve target binding compared to purely halogenated analogs. The fluorinated compound () could exhibit enhanced membrane permeability due to fluorine’s lipophilicity.
Pharmacological Potential:
Limitations and Gaps:
- lacks melting point and solubility data for the amino-substituted analog, limiting physicochemical comparisons.
- lists bromo-chloro derivatives (e.g., phenols, boronic acids) but none are sulfonamides, restricting direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
